molecular formula C9H13NOS2 B14587900 O-tert-Butyl thiophen-3-ylcarbamothioate CAS No. 61528-59-4

O-tert-Butyl thiophen-3-ylcarbamothioate

Cat. No.: B14587900
CAS No.: 61528-59-4
M. Wt: 215.3 g/mol
InChI Key: HGZTURUCORBQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-tert-Butyl thiophen-3-ylcarbamothioate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. The presence of the tert-butyl group and the carbamothioate moiety in this compound makes it unique and interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyl thiophen-3-ylcarbamothioate typically involves the reaction of thiophen-3-yl isothiocyanate with tert-butyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyl thiophen-3-ylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group or the thiophen-3-yl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted thiophenes and carbamothioates.

Scientific Research Applications

O-tert-Butyl thiophen-3-ylcarbamothioate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of O-tert-Butyl thiophen-3-ylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophen-2-ylcarbamothioate: Similar structure but with the thiophene ring attached at the 2-position.

    tert-Butyl thiophen-2-ylcarbamothioate: Similar structure but with the tert-butyl group attached at the 2-position of the thiophene ring.

    Thiophen-3-ylcarbamothioate: Lacks the tert-butyl group but has the thiophene ring attached at the 3-position.

Uniqueness

O-tert-Butyl thiophen-3-ylcarbamothioate is unique due to the presence of both the tert-butyl group and the thiophen-3-ylcarbamothioate moiety. This combination imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry.

Properties

CAS No.

61528-59-4

Molecular Formula

C9H13NOS2

Molecular Weight

215.3 g/mol

IUPAC Name

O-tert-butyl N-thiophen-3-ylcarbamothioate

InChI

InChI=1S/C9H13NOS2/c1-9(2,3)11-8(12)10-7-4-5-13-6-7/h4-6H,1-3H3,(H,10,12)

InChI Key

HGZTURUCORBQOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=S)NC1=CSC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.